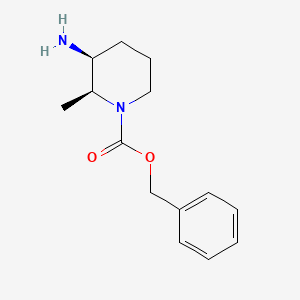

benzyl (2S,3S)-3-amino-2-methylpiperidine-1-carboxylate

Descripción general

Descripción

“(2S,3S)-Benzyl 3-amino-2-methylpiperidine-1-carboxylate”, also known as BAMPC, is a chemical compound that belongs to the class of piperidine derivatives. It has a molecular weight of 248.32 .

Molecular Structure Analysis

The InChI code for this compound is1S/C14H20N2O2/c1-11-13 (15)8-5-9-16 (11)14 (17)18-10-12-6-3-2-4-7-12/h2-4,6-7,11,13H,5,8-10,15H2,1H3/t11-,13-/m0/s1 . This code provides a detailed description of the molecule’s structure, including the positions and connectivity of all atoms. Physical and Chemical Properties Analysis

The compound is an oil at room temperature . It should be stored in a refrigerator .Aplicaciones Científicas De Investigación

Liquid-Liquid Extraction of Carboxylic Acids

The review by Sprakel and Schuur (2019) discusses advancements in solvent developments for the liquid-liquid extraction (LLX) of carboxylic acids, highlighting the shift towards using ionic liquids and improvements in traditional amine-based systems. This is relevant for understanding how derivatives of carboxylic acids, such as the specified compound, could be used or produced in bio-based plastics and other industrial applications Sprakel & Schuur, 2019.

Pharmacological Evaluation of Benzofused Thiazole Derivatives

Raut et al. (2020) focus on synthesizing and evaluating benzofused thiazole derivatives for their antioxidant and anti-inflammatory activities. Although not directly addressing the compound , this study underscores the potential of structurally similar compounds in drug development for therapeutic applications Raut et al., 2020.

Supramolecular Chemistry Applications

Cantekin, de Greef, and Palmans (2012) explore the use of benzene-1,3,5-tricarboxamide (BTA) in supramolecular chemistry, noting its role in self-assembly and applications ranging from nanotechnology to biomedical fields. This highlights the utility of carboxamide derivatives in creating structured materials with potential for innovative uses Cantekin, de Greef, & Palmans, 2012.

Biocatalyst Inhibition by Carboxylic Acids

Jarboe, Royce, and Liu (2013) review how carboxylic acids, like those related to the compound , can inhibit microbial biocatalysts used in fermentative production processes. Understanding these inhibitory effects is crucial for developing more robust microbial strains for industrial biotechnology applications Jarboe, Royce, & Liu, 2013.

Novel Carboxylic Acid Bioisosteres

Horgan and O’ Sullivan (2021) delve into the development of carboxylic acid bioisosteres, which are used to overcome limitations such as toxicity and poor membrane permeability in drug molecules. This review could be relevant for understanding how structural modifications to carboxylic acids, akin to the specified compound, can enhance pharmacological profiles Horgan & O’ Sullivan, 2021.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with enzymes such as cathepsin b . Cathepsin B is a protease involved in protein degradation and has been implicated in several diseases when dysregulated.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of benzyl (2S,3S)-3-amino-2-methylpiperidine-1-carboxylate . These factors could include pH, temperature, presence of other molecules, and the specific cellular environment.

Propiedades

IUPAC Name |

benzyl (2S,3S)-3-amino-2-methylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-11-13(15)8-5-9-16(11)14(17)18-10-12-6-3-2-4-7-12/h2-4,6-7,11,13H,5,8-10,15H2,1H3/t11-,13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQLSXOAEXCBESC-AAEUAGOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCCN1C(=O)OCC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](CCCN1C(=O)OCC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Bromo-4-[bromo(phenyl)methyl]benzene](/img/structure/B3180487.png)

![2-Chloro-3-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B3180506.png)